molecular formula C13H13N3S2 B276378 (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

カタログ番号 B276378
分子量: 275.4 g/mol
InChIキー: XHIPCPWGDHQZFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile, also known as TH-302, is a promising anticancer drug candidate. It is a prodrug that is activated under hypoxic conditions, making it a potential treatment for solid tumors that have low oxygen levels.

作用機序

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that is activated under hypoxic conditions. In hypoxic conditions, the compound is metabolized by the enzyme 5'-nucleotidase to form the active metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA cross-linking agent that induces cell death in cancer cells. The activation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is selective for hypoxic cells, making it a potential treatment for solid tumors that have low oxygen levels.
Biochemical and Physiological Effects:
(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has a favorable safety profile, with few adverse effects reported in clinical trials.

実験室実験の利点と制限

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a valuable tool for studying the effects of hypoxia on cancer cells. It can be used to selectively target hypoxic cells in vitro and in vivo, allowing researchers to study the effects of hypoxia on tumor growth and response to treatment. However, (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is a prodrug that requires activation by the enzyme 5'-nucleotidase, which may limit its usefulness in certain experimental settings.

将来の方向性

There are several potential future directions for research on (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile. One area of interest is the development of new methods for activating the prodrug, which could improve its efficacy and expand its potential applications. Another area of interest is the evaluation of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile in clinical trials, with a focus on identifying patient populations that may benefit most from the treatment.

合成法

The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile involves several steps, including the formation of a key intermediate, 5-(2-bromoethyl)-4,5-dihydrothieno[2,3-d]pyrimidin-6(1H)-one, which is then reacted with thioacetic acid to form the final product. The synthesis of (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been optimized to improve yield and purity, and several alternative methods have been developed to produce the compound.

科学的研究の応用

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating various types of solid tumors. (6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile is particularly effective in hypoxic conditions, which are common in solid tumors and are associated with resistance to traditional chemotherapy and radiation therapy.

特性

製品名

(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile

分子式

C13H13N3S2

分子量

275.4 g/mol

IUPAC名

2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetonitrile

InChI

InChI=1S/C13H13N3S2/c14-6-7-17-12-11-9-4-2-1-3-5-10(9)18-13(11)16-8-15-12/h8H,1-5,7H2

InChIキー

XHIPCPWGDHQZFR-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

正規SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)SCC#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。